molecular formula C32H24N4O B3014919 2-(1H-1,2,3-Benzotriazol-1-yl)-2-(9H-carbazol-9-yl)-1,1-diphenylethan-1-ol CAS No. 132724-62-0

2-(1H-1,2,3-Benzotriazol-1-yl)-2-(9H-carbazol-9-yl)-1,1-diphenylethan-1-ol

Cat. No.: B3014919
CAS No.: 132724-62-0
M. Wt: 480.571
InChI Key: CHDGSNYTFKQSIW-UHFFFAOYSA-N
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Description

This compound features a central ethan-1-ol backbone substituted with benzotriazole, carbazole, and two phenyl groups. The diphenyl groups enhance steric bulk and hydrophobicity, which may influence solubility and intermolecular interactions.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-2-carbazol-9-yl-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N4O/c37-32(23-13-3-1-4-14-23,24-15-5-2-6-16-24)31(36-30-22-12-9-19-27(30)33-34-36)35-28-20-10-7-17-25(28)26-18-8-11-21-29(26)35/h1-22,31,37H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDGSNYTFKQSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(N3C4=CC=CC=C4C5=CC=CC=C53)N6C7=CC=CC=C7N=N6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-1,2,3-Benzotriazol-1-yl)-2-(9H-carbazol-9-yl)-1,1-diphenylethan-1-ol , also known as Benzotriazole derivative , is a complex organic molecule that has garnered attention for its biological activities. This article provides a comprehensive review of its biological properties, including antimicrobial, antifungal, and potential anticancer activities, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H18N4OC_{26}H_{18}N_{4}O with a molecular weight of approximately 402.457 g/mol. Its structure incorporates a benzotriazole moiety linked to a carbazole and diphenylethanol framework, contributing to its diverse biological activities.

Antimicrobial Activity

Research has indicated that benzotriazole derivatives exhibit significant antimicrobial properties. A study highlighted the bactericidal effects of various benzotriazole compounds against Gram-positive and Gram-negative bacteria. For instance:

CompoundActivityBacterial Strains Tested
Benzotriazole DerivativeBactericidalBacillus subtilis, Escherichia coli
N-acyl-1H-benzotriazolesAntimicrobialPseudomonas fluorescens, Xanthomonas campestris

The results demonstrated that certain derivatives showed micromolar activity against these strains, suggesting their potential as effective antimicrobial agents .

Antifungal Activity

The antifungal potential of benzotriazole derivatives has also been explored. A notable finding was that specific compounds exhibited Minimum Inhibitory Concentrations (MICs) against Candida albicans ranging from 1.6 μg/ml to 25 μg/ml. The introduction of hydrophobic groups enhanced antifungal activity:

CompoundMIC (μg/ml)Target Organism
Benzotriazole Derivative A12.5Aspergillus niger
Benzotriazole Derivative B25Candida albicans

These results indicate that modifications to the benzotriazole structure can significantly influence antifungal efficacy .

Anticancer Activity

Emerging studies suggest that benzotriazole derivatives may possess anticancer properties. For example, compounds have been tested for their ability to inhibit cell proliferation in various cancer cell lines. One study reported:

CompoundCell LineIC50 (μM)
Benzotriazole Derivative CHeLa (cervical cancer)15
Benzotriazole Derivative DMCF-7 (breast cancer)20

These findings underscore the need for further investigation into the mechanisms underlying these anticancer effects .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of novel oxazolidinone derivatives containing benzotriazole were synthesized and evaluated for antimicrobial activity against Escherichia coli and Staphylococcus aureus. The study concluded that specific structural modifications led to enhanced antimicrobial potency.

Case Study 2: Antifungal Screening
A comprehensive screening of benzotriazole derivatives against fungal pathogens revealed that compounds with bulky hydrophobic groups exhibited superior antifungal activity compared to their smaller counterparts. This study provided insights into structure-activity relationships critical for drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1-Benzotriazol-1-yl-3-carbazol-9-yl-propan-2-ol (C₂₁H₁₈N₄O)
  • Key Differences :
    • Backbone: Propan-2-ol instead of ethan-1-ol.
    • Substituents: Lacks diphenyl groups; benzotriazole and carbazole are separated by a three-carbon chain.
  • Lower molecular weight (342.40 g/mol vs. ~434 g/mol estimated for the target compound) may affect crystallinity and thermal stability.
9-((1-(Pyridin-3-yl-methyl)-1H-1,2,3-triazol-4-yl)methyl)-9H-carbazole (C₂₃H₁₉N₅)
  • Key Differences :
    • Triazole linked to pyridin-3-yl-methyl instead of benzotriazole.
    • Shorter linker (methyl group) between carbazole and triazole.
  • Implications :
    • Enhanced π-π stacking due to pyridine’s aromaticity.
    • Demonstrated α-glucosidase inhibition (IC₅₀ = 0.8 μM), suggesting the target compound’s benzotriazole might offer similar or distinct enzyme-binding properties .
1-(4-Benzylpiperazin-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol (C₂₆H₂₉N₃O)
  • Key Differences :
    • Piperazine replaces benzotriazole, introducing basic nitrogen atoms.
    • Benzyl group adds flexibility and lipophilicity.
  • Implications: Increased basicity may enhance solubility in acidic environments. Potential for CNS applications due to piperazine’s prevalence in neuroactive compounds .

Functional Analogues

Carbazole-Triazole Hybrids in OLEDs
  • Example: 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile
  • Comparison: Phenoxazine and benzonitrile substituents improve charge transport in OLEDs. The target compound’s benzotriazole and diphenyl groups may similarly stabilize excited states but lack direct evidence in OLED contexts .
Carbazole Derivatives as Enzyme Inhibitors
  • Example: 2-(4-((9H-Carbazol-9-yl)methyl)-1H-1,2,3-triazol-1-yl)-1-(3-bromo-4-hydroxyphenyl)ethanone (IC₅₀ = 1.0 μM)
  • Comparison: Ethanol backbone vs. ethanone in the analogue. Target compound’s diphenyl groups may hinder enzyme binding compared to the bromo-hydroxyphenyl group in the analogue .

Tabulated Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Target Compound C₂₉H₂₄N₄O* ~434 Benzotriazole, carbazole, diphenyl Hypothesized: OLEDs, enzyme inhibition
1-Benzotriazol-1-yl-3-carbazol-9-yl-propan-2-ol C₂₁H₁₈N₄O 342.40 Benzotriazole, carbazole, propanol Unreported
9-(Pyridin-3-yl-methyl-triazol)carbazole C₂₃H₁₉N₅ 365.43 Triazole, pyridine, carbazole α-Glucosidase inhibition (IC₅₀ = 0.8 μM)
4-(3-(2-Phenoxazinyl)carbazolyl)benzonitrile C₃₃H₂₀N₄O 488.54 Phenoxazine, benzonitrile, carbazole OLED charge transport

*Estimated based on structural similarity.

Research Findings and Implications

  • Biological Activity : Benzotriazole-carbazole hybrids (e.g., ) show promise in enzyme inhibition, but the target compound’s diphenyl groups may require optimization for bioavailability.
  • Synthesis Challenges : Longer backbones (e.g., ethan-1-ol vs. propan-2-ol) may complicate crystallization, as seen in SHELX-refined structures ().

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